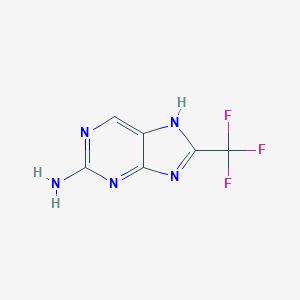

8-(Trifluoromethyl)-9H-purin-2-amine

Vue d'ensemble

Description

8-(Trifluoromethyl)-9H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives It features a trifluoromethyl group attached to the purine ring, which significantly influences its chemical and biological properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the reaction of a purine derivative with a trifluoromethylating agent such as trifluoromethyltrimethylsilane in the presence of a catalyst like copper(I) iodide . The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may include crystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 8-(Trifluoromethyl)-9H-purin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a purine derivative with an additional oxygen-containing functional group, while substitution reactions can introduce various substituents into the purine ring.

Applications De Recherche Scientifique

Antiviral Activity

Research indicates that compounds with trifluoromethyl groups often exhibit significant antiviral activity. For instance, 8-(trifluoromethyl)-9H-purin-2-amine has been investigated for its potential as an antiviral agent against various pathogens, including Trypanosoma brucei, which causes sleeping sickness. Studies have shown that derivatives targeting this pathogen can lead to promising therapeutic options with improved selectivity over human cells .

Cancer Therapeutics

The compound has also been explored as a potential anticancer agent. Its structural analogs have been studied for their inhibitory effects on heat shock protein 90 (Hsp90), a critical target in cancer therapy. For example, derivatives of this compound have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines . The mechanism involves disrupting protein folding and function, leading to apoptosis in cancer cells.

Selective Bromodomain Inhibitors

The 2-amine-9H-purine scaffold, including this compound, has been identified as a novel template for developing selective bromodomain inhibitors. These inhibitors play a crucial role in regulating gene expression and have potential applications in treating diseases linked to dysregulated transcriptional processes . Notably, compounds derived from this scaffold have shown high potency and selectivity against specific bromodomains involved in various cellular pathways.

Case Study 1: Antiviral Efficacy

In a study focused on Trypanosoma brucei, researchers synthesized a series of diaminopurine derivatives, including this compound. The lead compound demonstrated significant antiparasitic activity with an improved ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to existing treatments . This highlights the compound's potential as a new therapeutic agent against neglected tropical diseases.

Case Study 2: Cancer Treatment Development

A recent investigation into Hsp90 inhibitors revealed that certain derivatives of this compound exhibited remarkable antitumor activity across multiple cancer cell lines. One particular derivative was found to outperform cisplatin in inducing apoptosis and cell cycle arrest at the S-phase . This suggests that further optimization of this class of compounds could lead to effective new cancer therapies.

Comparative Analysis of Related Compounds

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 8-Methyl-9H-purin-2-amine | Methyl group at position 8 | Lacks trifluoromethyl group; lower lipophilicity |

| 6-(Difluoromethyl)-9H-purin-2-amines | Difluoromethyl instead of trifluoromethyl | Reduced lipophilicity compared to trifluoromethyl |

| 6-Chloro-9-methyl-9H-purin-2-amine | Chlorine at the 6-position | Versatile starting material for chemical transformations |

The presence of the trifluoromethyl group significantly enhances the chemical stability and biological activity of this compound compared to its analogs.

Mécanisme D'action

The mechanism of action of 8-(Trifluoromethyl)-9H-purin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and electronic effects . This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

8-Methyl-9H-purin-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

8-Chloro-9H-purin-2-amine: Contains a chloro group instead of a trifluoromethyl group.

8-Bromo-9H-purin-2-amine: Features a bromo group instead of a trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in 8-(Trifluoromethyl)-9H-purin-2-amine makes it unique compared to its analogs. The trifluoromethyl group significantly enhances the compound’s chemical stability, lipophilicity, and biological activity . These properties make it a valuable compound for various scientific and industrial applications.

Activité Biologique

8-(Trifluoromethyl)-9H-purin-2-amine, a purine derivative characterized by a trifluoromethyl group at the 8-position and an amine group at the 2-position, has garnered attention for its potential biological activities. With a molecular formula of C7H6F3N5 and a molecular weight of approximately 203.13 g/mol, this compound is being explored for various therapeutic applications, particularly in oncology and infectious diseases.

The trifluoromethyl group significantly enhances the lipophilicity of the compound, potentially improving its cell membrane permeability and bioavailability. The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and oxidation reactions, which allow for further derivatization.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antibacterial Activity

Studies have demonstrated the effectiveness of this compound against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that it may possess significant antibacterial properties, which warrant further exploration into its mechanisms of action and potential clinical applications.

2. Anticancer Activity

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. Notably, it shows inhibitory activity against:

- FLT3 : A receptor tyrosine kinase implicated in acute myeloid leukemia (AML).

- Heat Shock Protein 90 (HSP90) : Inhibition of HSP90 is crucial as it plays a role in cancer cell proliferation and survival.

In vitro studies indicate that this compound can induce antiproliferative effects in various cancer cell lines, including HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Kinases : By inhibiting kinases like FLT3, the compound disrupts signaling pathways essential for tumor growth.

- Enzymes involved in nucleotide metabolism : This interaction could affect cellular processes related to DNA replication and repair.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other purine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-(Chloromethyl)-9H-purin-2-amine | Chlorine instead of trifluoromethyl | Different electronic properties affecting reactivity |

| 6-(Dimethylamino)-2-(trifluoromethyl)-9H-purine | Dimethylamino group at the 6-position | Enhanced solubility and potential bioactivity |

| 8-(Benzyl)-9H-purin-2-amine | Benzyl group at the 8-position | Increased hydrophobicity affecting distribution |

The trifluoromethyl modification enhances biological activity compared to other derivatives due to its unique chemical properties.

Case Studies

Recent studies have highlighted the potential of this compound in clinical settings:

- Anticancer Efficacy : A study involving human tumor xenografts demonstrated that compounds similar to this purine derivative exhibited significant antitumor effects, suggesting a promising avenue for further research into its therapeutic applications .

- Antibacterial Applications : Investigations into its antibacterial properties revealed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential use in treating resistant bacterial infections .

Propriétés

IUPAC Name |

8-(trifluoromethyl)-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N5/c7-6(8,9)4-12-2-1-11-5(10)14-3(2)13-4/h1H,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILXVNCPCQCZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326462 | |

| Record name | 8-(Trifluoromethyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10179-89-2 | |

| Record name | 10179-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(Trifluoromethyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.